molecular formula C19H18ClN3O4 B4983325 ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride

ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride

Cat. No. B4983325
M. Wt: 387.8 g/mol
InChI Key: HRCJBSJHWQVDQU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is commonly used in the synthesis of various drugs and organic compounds. In

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and antibacterial effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the production of certain inflammatory cytokines. This compound has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

Ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride has several advantages for lab experiments. This compound is relatively easy to synthesize in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to have potent anti-cancer and antibacterial properties, making it a promising candidate for further research in these areas.
However, there are also limitations associated with the use of ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, more research is needed to fully elucidate the potential side effects and toxicity of this compound.

Future Directions

There are several future directions for research on ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride. One area of research is to further elucidate the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments for cancer and bacterial infections. Another area of research is to investigate the potential applications of this compound in other scientific research fields, such as neurology and immunology. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound, which could inform its use in clinical settings.

Synthesis Methods

The synthesis of ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride involves the reaction of 2-methyl-4-aminoquinoline with 3-nitrobenzaldehyde in the presence of ethyl acetoacetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride. This synthesis method has been well-established in the literature and has been used to produce ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride in large quantities for scientific research purposes.

Scientific Research Applications

Ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial properties.

properties

IUPAC Name

ethyl 2-methyl-4-(3-nitroanilino)quinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4.ClH/c1-3-26-19(23)13-7-8-17-16(10-13)18(9-12(2)20-17)21-14-5-4-6-15(11-14)22(24)25;/h4-11H,3H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJBSJHWQVDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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